molecular formula C34H33N3O5 B1662867 Elacridar CAS No. 143664-11-3

Elacridar

Cat. No.: B1662867
CAS No.: 143664-11-3
M. Wt: 563.6 g/mol
InChI Key: OSFCMRGOZNQUSW-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Elacridar primarily targets P-glycoprotein, also known as multidrug resistance protein 1 (MDR1) or ATP-binding cassette sub-family B member 1 (ABCB1) . This protein plays a crucial role in determining the response against medications, including cancer therapeutics .

Mode of Action

This compound acts by inhibiting the ATP hydrolysis by modulating the ATPase activity . It functions by inhibiting P-glycoprotein, resulting in an increased bioavailability of coadministered drugs .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ATP-binding cassette (ABC) transporter family of transmembrane proteins . These proteins share a common ability to pump chemotherapy agents across the plasma membrane with no prerequisite for structure similarity .

Pharmacokinetics

It is known that this compound is an oral bioenhancer that targets multiple drug resistance in tumors . By inhibiting P-glycoprotein, this compound increases the bioavailability of coadministered drugs .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of P-glycoprotein, which results in an increased bioavailability of coadministered drugs . This can lead to higher drug exposures in tissues, potentially overcoming the natural or acquired efflux mechanism of the local environment .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the expression levels of P-glycoprotein in the intestinal environment can reduce the absorption of drugs that are substrates for P-glycoprotein . Thus, the environment in which this compound is administered can significantly impact its effectiveness.

Biochemical Analysis

Biochemical Properties

Elacridar is a potent and specific non-competitive inhibitor of P-gp . It acts by inhibiting the ATP hydrolysis, thereby modulating the ATPase activity . P-gp is an ATP-dependent efflux pump with broad substrate specificity . This compound functions by inhibiting P-gp, resulting in an increased bioavailability of coadministered drugs .

Cellular Effects

This compound targets multiple drug resistance in tumors . In many cases, the appearance of multidrug resistance in cancer is due to a change in expression of protein inhibitors . This compound has been shown to overcome resistance in several different P-gp-resistant cancer cell lines .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of P-gp, an ATP-dependent efflux pump . Increased intestinal expression of P-gp can reduce the absorption of drugs that are substrates for P-gp . This compound functions by inhibiting P-gp, resulting in an increased bioavailability of coadministered drugs .

Temporal Effects in Laboratory Settings

It is known that this compound is a potent inhibitor of P-gp, and its effects on drug absorption and bioavailability are significant .

Dosage Effects in Animal Models

In animal models, doses greater than 0.9 mg/hr/kg of this compound were sufficient to inhibit P-gp- and BCRP-mediated efflux at the blood-brain barrier without any tolerability issues .

Metabolic Pathways

This compound is involved in the inhibition of the ATP-dependent efflux pump, P-gp . This pump is part of the body’s defense mechanism against harmful substances . By inhibiting P-gp, this compound increases the bioavailability of coadministered drugs .

Transport and Distribution

This compound is known to inhibit P-gp, a well-characterized human ABC-transporter of the MDR/TAP subfamily . This transporter is an ATP-dependent efflux pump with broad substrate specificity . It likely evolved as a defense mechanism against harmful substances .

Subcellular Localization

As an inhibitor of P-gp, it is likely to be localized in the same areas as this transporter, which is known to be present in the plasma membrane of cells .

Chemical Reactions Analysis

Types of Reactions

Elacridar undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated compounds .

Properties

IUPAC Name

N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-5-methoxy-9-oxo-10H-acridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H33N3O5/c1-40-28-9-5-7-26-32(28)36-31-25(33(26)38)6-4-8-27(31)34(39)35-24-12-10-21(11-13-24)14-16-37-17-15-22-18-29(41-2)30(42-3)19-23(22)20-37/h4-13,18-19H,14-17,20H2,1-3H3,(H,35,39)(H,36,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSFCMRGOZNQUSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1NC3=C(C2=O)C=CC=C3C(=O)NC4=CC=C(C=C4)CCN5CCC6=CC(=C(C=C6C5)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H33N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90162489
Record name Elacridar
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90162489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

563.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

P-glycoprotein is a well characterized human ABC-transporter of the MDR/TAP subfamily. It is an ATP-dependent efflux pump with broad substrate specificity. It likely evolved as a defence mechanism against harmful substances. Increased intestinal expression of P-glycoprotein can reduce the absorption of drugs that are substrates for P-glycoprotein. Thus, there is a reduced bioavailability, therapeutic plasma concentrations are not attained. Elacridar functions by inhibiting P-glycoprotein, resulting in an increased bioavailability of coadminstered drugs.
Record name Elacridar
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04881
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

143664-11-3
Record name Elacridar
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143664-11-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Elacridar [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143664113
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Elacridar
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04881
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Elacridar
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90162489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Elacridar
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ELACRIDAR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N488540F94
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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